Cas no 2034236-49-0 (4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide)

4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
- 2034236-49-0
- F6506-0372
- 4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
- AKOS026691887
-
- Inchi: 1S/C20H18N2O7S/c23-18-7-8-19(24)22(18)15-3-5-16(6-4-15)30(26,27)21-13-20(25,14-9-11-28-12-14)17-2-1-10-29-17/h1-6,9-12,21,25H,7-8,13H2
- InChI Key: QBGVLVUGWFNMHJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C(CCC1=O)=O)(NCC(C1=CC=CO1)(C1=COC=C1)O)(=O)=O
Computed Properties
- Exact Mass: 430.08347209g/mol
- Monoisotopic Mass: 430.08347209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 744
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 138Ų
4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-0372-30mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034236-49-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6506-0372-4mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034236-49-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6506-0372-2μmol |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034236-49-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6506-0372-40mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034236-49-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6506-0372-50mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034236-49-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6506-0372-1mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034236-49-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6506-0372-20μmol |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034236-49-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6506-0372-5μmol |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034236-49-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-0372-15mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034236-49-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6506-0372-20mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzene-1-sulfonamide |
2034236-49-0 | 20mg |
$99.0 | 2023-09-08 |
4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide Related Literature
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
Additional information on 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide
4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide (CAS No. 2034236-49-0): A Comprehensive Overview
4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide (CAS No. 2034236-49-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and functional groups, holds potential applications in various therapeutic areas. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
The chemical structure of 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide is defined by its complex arrangement of functional groups. The compound features a benzene ring substituted with a sulfonamide group at the para position. The sulfonamide group is further substituted with a 2-hydroxyethyl moiety, which is itself decorated with two furan rings at the 2 and 3 positions. Additionally, the compound contains a 2,5-dioxopyrrolidine ring attached to the benzene ring through a nitrogen atom. This intricate structure confers unique chemical properties to the compound, such as high stability and specific reactivity patterns.
The molecular formula of the compound is C19H17N3O8S, and its molecular weight is approximately 435.41 g/mol. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) and aromatic rings contributes to its polar nature and solubility characteristics. These properties are crucial for its potential use in pharmaceutical formulations and biological assays.
Synthesis Methods
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide involves a series of well-defined steps that require precise control over reaction conditions. One common approach involves the coupling of a suitably functionalized benzene sulfonamide with a 2-hydroxyethylamine derivative substituted with furan rings. The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product.
A recent study published in the Journal of Organic Chemistry detailed an optimized synthetic route that achieved high yields and purity levels. The researchers employed microwave-assisted synthesis techniques to enhance reaction efficiency and reduce reaction times. This method not only improved the overall yield but also minimized side reactions and impurities, making it suitable for large-scale production.
Biological Activities and Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide has been investigated for its potential biological activities in various preclinical studies. One of the most promising areas of research is its anti-inflammatory properties. Studies have shown that the compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models.
In addition to its anti-inflammatory effects, the compound has also demonstrated potential as an antioxidant agent. Research conducted at the University of California revealed that it effectively scavenges reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage. These findings suggest that the compound could be useful in treating conditions associated with chronic inflammation and oxidative stress, such as arthritis and neurodegenerative diseases.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-y l)-2-(furan -3 -y l ) - 2 - hydro xy eth yl ben z ene - 1 - su l f on am id e strong > into clinical trials. Several pharmaceutical companies are currently conducting phase I trials to evaluate its safety and tolerability in humans. Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
Beyond its potential as a standalone therapeutic agent, there is growing interest in exploring combination therapies involving this compound. For instance, researchers are investigating its synergistic effects when used in conjunction with existing anti-inflammatory drugs or antioxidants. These combination approaches could potentially enhance therapeutic outcomes while reducing side effects.
Conclusion
In conclusion, 4-(2 , 5 - d i ox op yr ro li di n - 1 - y l ) - N - 2 -( fu ra n - 2 - y l ) - 2 -( fu ra n - 3 - y l ) - 2 - hy dr ox y et h yl be nz ene - 1 - su lf on am id e strong > (CAS No . 2034 0) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research . Its unique chemical structure , coupled with its demonstrated biological activities , positions it as a valuable tool for addressing unmet medical needs . Ongoing research efforts aim to fully elucidate its mechanisms of action , optimize its pharmacological profile , and advance it towards clinical application . p >
2034236-49-0 (4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylbenzene-1-sulfonamide) Related Products
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)




